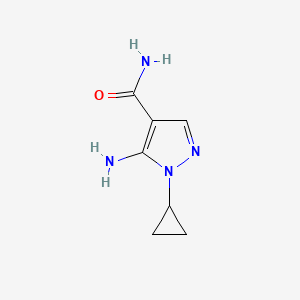

5-amino-1-cyclopropyl-1H-pyrazole-4-carboxamide

Descripción

Propiedades

IUPAC Name |

5-amino-1-cyclopropylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-6-5(7(9)12)3-10-11(6)4-1-2-4/h3-4H,1-2,8H2,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFFTJCCDYBANS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=C(C=N2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655005 | |

| Record name | 5-Amino-1-cyclopropyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184916-42-4 | |

| Record name | 5-Amino-1-cyclopropyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization of Hydrazines with Ethoxymethylene Malononitrile Derivatives

A highly selective and efficient method to prepare 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which are key intermediates, involves the Michael-type addition of aryl hydrazines to (ethoxymethylene)malononitrile. This reaction proceeds under reflux in ethanol or fluorinated ethanol solvents, yielding pyrazole derivatives with excellent regioselectivity and yields ranging from 47% to 93%.

Although this method primarily targets aryl substitutions, it establishes a foundation for preparing pyrazole cores that can be further functionalized to introduce cyclopropyl groups and convert nitriles to carboxamides.

Conversion of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile to Carboxamide

A closely related compound, 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxamide, has been synthesized by hydrolyzing the corresponding nitrile precursor with concentrated sulfuric acid at low temperatures (0–5 °C) followed by neutralization with ammonium hydroxide to pH 8–9, yielding the carboxamide in 72% yield. This two-step process can be adapted for the cyclopropyl analogue by replacing the cyclohexyl group with cyclopropyl.

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Hydrolysis | Concentrated H2SO4 (98%), stirring | 0–5 °C | 3 h | - |

| Neutralization | Ammonium hydroxide to pH 8–9 | Room temp | 1 h | 72% |

The product is isolated by pouring the reaction mixture onto crushed ice and filtering the precipitated solid.

Oxidative Coupling of Secondary Amines with Pyrazole Carbaldehydes

A patented one-step process describes the preparation of N-substituted pyrazole carboxamides, including cyclopropyl derivatives, by oxidative coupling of secondary amines (such as cyclopropylamine derivatives) with pyrazole-4-carbaldehydes in the presence of sodium hypochlorite (NaOCl) in acetonitrile at 60 °C.

- The reaction involves the direct formation of the carboxamide bond via oxidative coupling.

- The process avoids multiple steps such as oxidation to acid halogenides.

- The reaction is monitored by LCMS to confirm product formation.

| Component | Amount (mmol) | Solvent | Temperature | Notes |

|---|---|---|---|---|

| N-(5-chloro-2-isopropylbenzyl)-N-cyclopropylamine hydrochloride | 0.94 | Acetonitrile | 60 °C | Secondary amine source |

| 3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde | 0.56 | Aldehyde substrate | ||

| Aqueous NaOCl (13 wt%) | 0.58 | Oxidant |

The mixture is stirred until the target product is detected by LCMS.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Michael Addition of Hydrazines to Malononitrile | Aryl hydrazines, (ethoxymethylene)malononitrile | Cyclization | High regioselectivity, good yields | Limited to aryl substituents |

| Acid Hydrolysis of Nitrile Precursors | Concentrated H2SO4, NH4OH | Hydrolysis/Neutralization | Straightforward, moderate yield | Harsh acidic conditions |

| Oxidative Coupling of Secondary Amines with Pyrazole Aldehydes | Secondary amines, pyrazole carbaldehydes, NaOCl | Oxidative coupling | One-step, avoids multiple steps | Requires careful control of oxidation |

Research Findings and Notes

- The oxidative coupling method represents a significant improvement over traditional multi-step syntheses, offering a more efficient route to pyrazole carboxamides with cyclopropyl substituents.

- Hydrolysis of nitrile intermediates remains a reliable method for converting nitriles to carboxamides, adaptable to various N-substituents including cyclopropyl groups.

- The Michael-type addition reaction is highly selective and yields pyrazole intermediates that can be further transformed into the target compound or analogues.

- Structural characterization by NMR and mass spectrometry confirms the identity and purity of the synthesized compounds in all methods.

- The choice of method depends on the availability of starting materials, desired substituents, and scale of synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 5-Amino-1-cyclopropyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.

Reduction: Reduction reactions can reduce the carboxamide group to an amine.

Substitution: Substitution reactions can replace the hydrogen atoms on the pyrazole ring with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Substitution reactions often use halogenating agents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

Major Products Formed:

Oxidation Products: Nitro derivatives, hydroxyl derivatives.

Reduction Products: Primary amines, secondary amines.

Substitution Products: Halogenated pyrazoles, alkylated pyrazoles.

Aplicaciones Científicas De Investigación

5-Amino-1-cyclopropyl-1H-pyrazole-4-carboxamide has various applications in scientific research, including:

Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.

Biology: It can be used as a building block in the design of bioactive molecules, such as enzyme inhibitors.

Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxamide exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparación Con Compuestos Similares

Key Observations:

Positional isomerism (e.g., carboxamide at position 3 vs. 4) alters hydrogen-bonding capacity, which could influence interactions with enzymes or receptors .

Bulky substituents (e.g., benzamido in ) may reduce membrane permeability but improve target affinity.

Synthetic Considerations :

- Cyclopropanation reactions (e.g., via Simmons-Smith protocols) are critical for introducing the cyclopropyl group in the target compound, whereas methyl or propyl analogs are synthesized through simpler alkylation steps .

Research Findings and Implications

While direct biological data for this compound is absent in the provided evidence, insights can be extrapolated from analogs:

- Enzyme Inhibition : Carboxamide-containing pyrazoles (e.g., ) have shown activity against phosphodiesterases, suggesting the target compound may act on similar pathways .

- Antimicrobial Potential: Pyrazole carboximidamides (e.g., ) exhibit antimicrobial properties, though the carboxamide group in the target compound may modulate this activity .

Actividad Biológica

5-Amino-1-cyclopropyl-1H-pyrazole-4-carboxamide (abbreviated as CPPC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, potential applications, and relevant case studies.

Chemical Structure and Properties

CPPC is characterized by its molecular formula , featuring a pyrazole ring with an amino group and a carboxamide functional group. The presence of these functional groups contributes to its reactivity and biological interactions. The compound's structure is as follows:

Research indicates that CPPC exhibits several mechanisms of action, which contribute to its biological activity:

- Enzyme Inhibition : CPPC has been shown to inhibit succinate dehydrogenase, a key enzyme in the citric acid cycle, suggesting its potential role in metabolic modulation.

- Antifungal Activity : Preliminary studies indicate that CPPC possesses antifungal properties, likely through the inhibition of metabolic pathways critical for fungal survival.

- Cancer Therapeutics : Recent findings highlight CPPC derivatives as novel inhibitors targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. One derivative demonstrated nanomolar activity against multiple FGFRs and effectively suppressed the proliferation of cancer cell lines .

Biological Activity Overview

The biological activities of CPPC can be summarized in the following table:

1. Anticancer Activity

A study evaluated the anticancer potential of CPPC derivatives targeting FGFRs. The representative compound 10h showed significant inhibition of FGFR1, FGFR2, and FGFR3 with IC50 values ranging from 41 to 99 nM. Additionally, it effectively suppressed the proliferation of NCI-H520 lung cancer cells with an IC50 value of 19 nM .

2. Antifungal Efficacy

In vitro assays demonstrated that CPPC exhibited antifungal activity against various strains by disrupting essential metabolic processes. These findings suggest that modifications to the compound could enhance its antifungal properties.

Future Directions and Applications

The unique structural attributes of CPPC position it as a promising candidate for further pharmacological exploration. Future research may focus on:

- Structural Modifications : Investigating derivatives with enhanced binding affinity and specificity towards biological targets.

- Clinical Trials : Conducting trials to assess the safety and efficacy of CPPC in treating specific diseases, particularly cancers associated with aberrant FGFR activation.

- Broader Applications : Exploring potential uses in other therapeutic areas, such as infectious diseases where antifungal activity is crucial.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with cyclopropyl hydrazines under reflux in ethanol. Yield optimization often involves adjusting stoichiometric ratios of precursors (e.g., 1:1.2 for cyclopropyl hydrazine to carbonyl derivatives) and using catalysts like acetic acid. Post-synthesis purification via column chromatography (silica gel, CHCl₃:MeOH 9:1) improves purity to >95% . Alternative routes include microwave-assisted synthesis to reduce reaction time by 40% while maintaining yields of ~75% .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for regiochemical confirmation, with mean C–C bond lengths typically ~1.39 Å and N–C–N angles ~120° . Complementary techniques include:

- FT-IR : Carboxamide C=O stretch at ~1680 cm⁻¹ and N–H bending at ~1600 cm⁻¹ .

- NMR : Distinct pyrazole ring proton signals at δ 7.2–8.1 ppm (¹H) and carboxamide carbonyl at δ 165–170 ppm (¹³C) .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Start with antimicrobial disk diffusion assays (e.g., against E. coli and S. aureus) at 100 µg/mL. For cytotoxicity, use MTT assays on human cell lines (e.g., HEK-293) with IC₅₀ calculations. Enzymatic inhibition studies (e.g., COX-2 or kinase assays) require dose-response curves (0.1–100 µM) and kinetic analysis (Km/Vmax) .

Advanced Research Questions

Q. How can computational methods predict and optimize the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level identifies electrophilic/nucleophilic sites via Fukui indices. Transition state modeling (e.g., for cyclopropane ring-opening) uses IRC calculations to assess activation energies. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases) with RMSD validation against crystallographic data .

Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-4-carboxamide derivatives?

- Methodological Answer : Conduct meta-analysis of IC₅₀ values across studies, accounting for variables like:

- Solubility : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Assay Conditions : Standardize pH (7.4) and temperature (37°C) in enzymatic assays .

- Structural Analogues : Compare substituent effects (e.g., cyclopropyl vs. phenyl groups) using QSAR models .

Q. How can reaction engineering improve scalability for multi-gram synthesis of this compound?

- Methodological Answer : Design a continuous-flow reactor with residence time <10 minutes and temperature control (±2°C) to prevent cyclopropane ring degradation. Optimize solvent selection (e.g., ethanol/water mixtures) for higher throughput (>80% yield at 50 mL/min). Monitor purity in-line via HPLC (C18 column, 0.1% TFA mobile phase) .

Q. What advanced spectroscopic techniques elucidate the tautomeric behavior of the pyrazole-carboxamide core?

- Methodological Answer : Variable-temperature ¹⁵N NMR (500 MHz, DMSO-d₆) tracks tautomerism between 1H- and 2H-pyrazole forms. Solid-state ¹³C CP/MAS NMR distinguishes crystalline vs. amorphous phase effects. Time-resolved fluorescence spectroscopy (nanosecond resolution) correlates tautomer populations with solvent polarity .

Methodological Notes

- Synthesis : Prioritize regioselective routes to avoid isomer byproducts .

- Characterization : Combine SC-XRD with dynamic NMR for comprehensive structural validation .

- Data Analysis : Use multivariate statistics (PCA) to disentangle bioactivity variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.